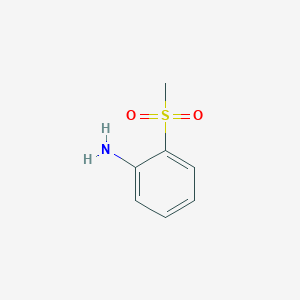

2-(Methylsulfonyl)aniline

Description

Properties

IUPAC Name |

2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSRSVRJOXYXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942788 | |

| Record name | 2-(Methanesulfonyl)anilinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-49-7, 205985-95-1 | |

| Record name | 2-(Methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2987-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methanesulfonyl)anilinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)aniline (CAS No: 2987-49-7). Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2987-49-7 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Structure |

|

Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | Ar-H (ortho to SO₂CH₃) |

| ~7.50 | ddd | 1H | Ar-H (para to NH₂) |

| ~6.85 | ddd | 1H | Ar-H (para to SO₂CH₃) |

| ~6.75 | dd | 1H | Ar-H (ortho to NH₂) |

| ~4.50 | br s | 2H | NH₂ |

| ~3.10 | s | 3H | SO₂CH₃ |

Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet. Coupling constants are not provided for predicted data.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-NH₂ |

| ~134.0 | C-SO₂CH₃ |

| ~130.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~45.0 | SO₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3450 - 3350 | Medium | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |

| ~3100 - 3000 | Medium | C-H aromatic stretch | Aromatic Ring |

| ~1620 - 1580 | Strong | N-H bend | Primary Amine (-NH₂) |

| ~1500 - 1400 | Strong | C=C aromatic ring stretch | Aromatic Ring |

| ~1310 - 1280 | Strong | S=O asymmetric stretch | Sulfonyl Group (-SO₂) |

| ~1160 - 1130 | Strong | S=O symmetric stretch | Sulfonyl Group (-SO₂) |

| ~1300 - 1200 | Medium | C-N stretch | Aryl Amine |

| ~850 - 750 | Strong | C-H out-of-plane bend | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 106 | Medium | [M - SO₂CH₃]⁺ |

| 92 | High | [M - SO₂CH₃ - CH₂]⁺ or [C₆H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum with proton decoupling.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

For a solid probe, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the gas chromatograph.

Data Acquisition:

-

The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

Caption: The flow of information from different spectroscopic techniques to the final structural elucidation.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)aniline (CAS No. 2987-49-7). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows. Given the limited availability of experimental data for this specific compound, this guide incorporates both reported and predicted values to offer a thorough profile.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility and permeability to its potential as a scaffold in drug design.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that where experimental data is not available, predicted values from computational models are provided and clearly indicated.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Solid, Semi-solid or liquid | [1] |

| Melting Point | 85-92 °C | [2] |

| Boiling Point | 377.1 ± 34.0 °C | Predicted[2] |

| Density | 1.282 ± 0.06 g/cm³ | Predicted[2] |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | Not Experimentally Determined | - |

| logP (Octanol-Water Partition Coefficient) | 0.9 | Calculated (XLogP3)[3] |

| Aqueous Solubility | Not Experimentally Determined | - |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. As this compound can be a solid or liquid at room temperature, this protocol would apply if it is in a liquid state.

Methodology: Distillation Method [4]

-

Apparatus Setup: A small quantity (e.g., 5 mL) of this compound is placed in a distillation flask.[4] The flask is fitted with a condenser, a collection vessel, and a thermometer positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and condenses in the condenser. The temperature of the vapor is recorded when it is in equilibrium with the boiling liquid, indicated by a stable temperature reading.

-

Recording: The stable temperature observed during distillation is recorded as the boiling point.[4] It is also recommended to record the barometric pressure.[4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is determined.

Methodology: Potentiometric Titration [5][6][7]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[8] A solution of at least 10⁻⁴ M is typically required.[6][9]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).[5] The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.[6]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method [3][10][11][12][13]

-

Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[3]

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Methodology: Thermodynamic Shake-Flask Method [14][15][16]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.[14]

-

Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is achieved between the dissolved and undissolved compound.[8]

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.[8]

-

Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is quantified using a validated analytical method like HPLC-UV.[16]

-

Result: The measured concentration represents the thermodynamic solubility of the compound at that specific temperature and pH.

Visualizations

Synthesis Workflow

A potential synthetic route for this compound can be proposed based on established organic chemistry principles. A common approach involves the reduction of a corresponding nitroaromatic precursor.

Role in Kinase Inhibition and Signaling Pathways

Aniline derivatives are foundational scaffolds for a multitude of kinase inhibitors by acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase.[1][17][18] The 2-(methylsulfonyl) group can be a key interaction point or be modified to modulate solubility and cell permeability. These inhibitors can block downstream signaling pathways that are critical for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Aniline-based inhibitors can block this pathway.[1][17]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[1]

Conclusion

This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for its application in research and development. While experimental data for some properties are yet to be reported, the provided protocols offer a clear path for their determination. The established role of aniline derivatives in kinase inhibition highlights the potential of this compound as a key building block in the design of novel therapeutics. Further experimental validation of its properties and biological activities is encouraged to fully elucidate its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. benchchem.com [benchchem.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. enamine.net [enamine.net]

- 16. evotec.com [evotec.com]

- 17. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Methylsulfonyl)aniline. The content is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory or industrial setting.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(methylsulfonyl)benzenamine |

| Synonyms | 2-methylsulfonylaniline; 2-methanesulfonylaniline; 2-(Methylsulphonyl)aniline |

| CAS Number | 2987-49-7 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

Hazard Identification

This compound is classified as a hazardous substance. It is crucial to understand its potential hazards before handling.

GHS Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific target organ toxicity — single exposure (Respiratory system): Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet.[1] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1] It is also advised to wear protective gloves, protective clothing, eye protection, and face protection.[1]

Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified, likely a solid. |

| Odor | No information available. |

| Melting Point | 117-118 °C (for the related compound 2-METHYL-5-(METHYLSULFONYL)ANILINE)[2] |

| Boiling Point | 397.4±42.0 °C (Predicted for a related compound)[2] |

| Density | 1.236±0.06 g/cm3 (Predicted for a related compound)[2] |

| Solubility | No information available. |

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following are general first-aid measures; always consult the specific Safety Data Sheet for the material in use.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |

Handling and Storage

Proper handling and storage of this compound are essential to prevent exposure and accidents.

Handling:

-

Avoid contact with skin, eyes, and personal clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing fumes.[1]

-

Use only with adequate ventilation.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

Storage:

-

Store locked up.[1]

-

It may be light and air-sensitive; storage under an inert atmosphere (like Argon) may be recommended.[5]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Ensure eyewash stations and safety showers are proximal to the work-station location.[6][7]

Personal Protective Equipment:

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[8] |

| Skin Protection | Wear impervious protective clothing and chemical-resistant gloves.[8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. For weighing and diluting, a half-face respirator with a combination filter for organic vapors, acid gases, and high-efficiency particulates may be appropriate.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards: In a fire, toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides may be produced.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleanup: Absorb the spill with an inert, dry material such as sand or vermiculite.[4][10] Collect the absorbed material into a suitable, closed container for disposal.[9][10]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available. The following are generalized methodologies for aniline derivatives that can be adapted.

1. Determination of Melting Point:

A small, finely powdered sample of the substance is packed into a capillary tube. The capillary tube is then placed in a melting point apparatus and heated slowly. The temperature range over which the substance melts is recorded as the melting point.

2. Determination of Skin Irritation (In Vitro):

Reconstituted human epidermis (RhE) models are used. A small amount of the test substance is applied topically to the tissue surface. After a defined exposure period, the substance is washed off, and the cell viability is measured using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound from procurement to disposal.

Caption: Workflow for Handling this compound.

Disclaimer

This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. The information provided is based on available data and may not be exhaustive. All chemical handling should be performed by trained personnel in a controlled environment.

References

- 1. aksci.com [aksci.com]

- 2. 1671-48-3 CAS MSDS (2-METHYL-5-(METHYLSULFONYL)ANILINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. hmdb.ca [hmdb.ca]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

The Evolving Landscape of 2-(Methylsulfonyl)aniline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of 2-(Methylsulfonyl)aniline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the derivatives and analogs of this compound, a scaffold of significant interest in modern medicinal chemistry. This document details their synthesis, biological activities as potent kinase and cyclooxygenase inhibitors, and the underlying signaling pathways. The guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies and Derivatizations

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common approach commences with the functionalization of a substituted aniline precursor. Key transformations include diazotization, introduction of the methylsulfanyl or methylsulfonyl moiety, and subsequent modifications of the aniline core.

Derivatization of the this compound scaffold is primarily focused on the amino group, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Nucleophilic Aromatic Substitution: Utilizing the aniline as a nucleophile in reactions with heterocyclic systems, such as pyrimidines, to generate key intermediates for kinase inhibitors.

Therapeutic Potential as Kinase Inhibitors

Derivatives of 2-substituted anilines have emerged as a promising class of kinase inhibitors, particularly targeting receptor tyrosine kinases like Mer and c-Met, which are often dysregulated in various cancers.[1][2] The 2-substituent on the aniline ring can play a crucial role in conferring selectivity and potency.

Dual Mer/c-Met Inhibition

The development of dual inhibitors targeting both Mer and c-Met kinases represents a compelling strategy in oncology to overcome resistance mechanisms and enhance therapeutic efficacy. Structure-activity relationship (SAR) studies on 2-substituted anilino-pyrimidine derivatives have identified potent dual inhibitors.

Table 1: Inhibitory Activities of 2-Substituted Anilino-Pyrimidine Derivatives against Mer and c-Met Kinases [3]

| Compound ID | R¹ Substituent | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

| 14a | 4-(Morpholine-4-carbonyl)phenyl | 7.9 ± 1.3 | 151.2 ± 22.6 |

| 14b | 4-(4-Methylpiperazine-1-carbonyl)phenyl | 9.4 ± 1.5 | 179.3 ± 25.2 |

| 18c | 4-(4-Methylpiperazine-1-carbonyl)phenyl | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 18d | 4-(Morpholine-4-carbonyl)phenyl | 41.5 ± 4.1 | 53.2 ± 5.8 |

Data presented as mean ± standard deviation.

Mer/c-Met Signaling Pathway

The Mer and c-Met signaling pathways are intricate networks that regulate cell proliferation, survival, migration, and invasion. Their aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of these interconnected pathways.

Caption: Simplified Mer/c-Met Signaling Pathway.

Role as Selective COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors. This structural motif allows for specific interactions within the active site of the COX-2 enzyme, leading to potent and selective inhibition.

Structure-Activity Relationship of COX-2 Inhibitors

SAR studies on 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine derivatives have revealed compounds with high potency and selectivity for COX-2 over COX-1.

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5a | H | H | H | 25.4 | 0.31 | 81.9 |

| 5d | H | H | 4-F | 28.7 | 0.24 | 119.6 |

| 5h | 8-Me | H | H | 32.1 | 0.15 | 214.0 |

| 5i | 8-Me | H | 4-Cl | 35.6 | 0.11 | 323.6 |

| 5n | 8-Me | 4-Me | 4-Me | 35.6 | 0.07 | 508.6 |

| Celecoxib | - | - | - | 15.0 | 0.04 | 375.0 |

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a pivotal role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below outlines the COX-2 signaling pathway.

Caption: COX-2 Signaling Pathway in Inflammation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. Below are outlines for key assays used to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to a kinase.

Workflow:

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer, and serial dilutions of the test compound.

-

Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.

-

Kinase and Antibody Addition: Add the kinase/antibody mixture to all wells.

-

Tracer Addition: Add the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Workflow:

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, TMPD, arachidonic acid, and serial dilutions of the test compound.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and the test compound dilutions.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the colorimetric substrate (TMPD).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at a controlled temperature.

-

Signal Detection: Read the absorbance at 590 nm using a microplate reader. The increase in absorbance corresponds to the oxidation of TMPD.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Derivatives and analogs of this compound represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as both potent kinase inhibitors and selective COX-2 inhibitors underscores their therapeutic potential in oncology and inflammatory diseases. The structure-activity relationships highlighted in this guide, coupled with detailed experimental protocols and an understanding of the relevant signaling pathways, provide a solid foundation for the rational design and development of novel drug candidates based on this privileged chemical structure. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Methylsulfonyl)aniline

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 2-(Methylsulfonyl)aniline is limited. This guide provides a comprehensive profile based on established principles of physical organic chemistry, data extrapolated from structurally similar compounds, and standardized testing methodologies. The information herein serves as a robust framework for researchers, scientists, and drug development professionals to design empirical studies.

Executive Summary

This compound is an aromatic amine containing a strongly electron-withdrawing methylsulfonyl group. This substitution pattern significantly influences its physicochemical properties. It is predicted to be a weakly basic, crystalline solid with limited, pH-dependent aqueous solubility and greater solubility in polar organic solvents. The primary stability concerns revolve around the aniline functional group, which can be susceptible to oxidation and photodegradation, potentially leading to colored impurities. The methylsulfonyl group is chemically robust and not prone to degradation under typical storage or physiological conditions. This document outlines the predicted solubility and stability profiles, provides detailed protocols for their experimental determination, and illustrates key workflows for analysis.

Predicted Physicochemical Properties

The properties of this compound are largely dictated by the interplay between the basic aniline moiety and the polar, aprotic methylsulfonyl group.

| Property | Predicted Value / Characteristic | Rationale |

| CAS Number | 2987-49-7 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | Derived from molecular formula. |

| Appearance | Crystalline solid | Typical for small aromatic molecules. |

| pKa (Anilinium ion) | ~1-2 | The strongly electron-withdrawing -SO₂Me group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |

| LogP | 1.0941 (for HCl salt) | [4] |

| Storage | Room temperature, protect from light | [3][4] |

Predicted Solubility Profile

The presence of both a hydrogen-bond-donating amine and a hydrogen-bond-accepting sulfonyl group allows for interactions with a range of solvents. However, the overall crystalline nature of the solid will limit solubility.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Remarks |

| Aqueous | Water, Buffers | Low, pH-dependent | As a weak base, solubility will increase significantly in acidic conditions (pH < pKa) due to the formation of the water-soluble anilinium salt.[5][6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can participate in hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | High | The polar sulfonyl group and aniline moiety will interact favorably with these solvents. |

| Non-polar | Toluene, Hexane | Low to Insoluble | The high polarity of the molecule limits its solubility in non-polar environments. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of the aniline functional group. The methylsulfonyl group is highly stable and unlikely to participate in degradation.

| Stress Condition | Predicted Stability / Degradation Pathway | Rationale |

| Oxidation | Susceptible | The aniline amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and ultimately colored polymeric species. This is a common degradation pathway for aromatic amines.[7][8] |

| Photolysis | Susceptible | Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, frequently resulting in discoloration.[7][9] Storing in light-protected containers is critical.[4] |

| Acidic pH | Generally Stable | While protonated at the amine, the molecule is expected to be relatively stable. However, extreme pH and high temperatures could catalyze hydrolysis or other reactions, though this is less common for the robust sulfonyl group. |

| Basic pH | Generally Stable | Expected to be stable. The aniline proton is not acidic, and the sulfonyl group is resistant to base-catalyzed degradation. |

| Thermal | Stable at RT | Expected to be stable under standard storage conditions.[3] High-temperature stress testing would be required to identify thermal degradation products.[9] |

The most probable degradation pathway involves the aniline moiety.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following are generalized, standard protocols that can be adapted to empirically determine the solubility and stability of this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is a standard method for determining water solubility.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7, 9).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. Ensure enough solid is present to maintain a saturated solution with undissolved solid visible.

-

Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should confirm the time to equilibrium.

-

Phase Separation: Allow the flasks to stand undisturbed at the same temperature to let the undissolved material settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

-

Sampling & Analysis: Carefully withdraw a precise volume of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.

-

Calculation: The measured concentration represents the aqueous solubility at that specific pH and temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Stability Assessment (Forced Degradation Study)

This protocol follows the principles outlined in regulatory guidelines like EMA/CVMP to identify potential degradation products and pathways.[9]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal: Keep the solution at a high temperature (e.g., 60-80 °C).

-

Photolytic: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Control Samples: Maintain unstressed "time zero" samples and control samples stored at a nominal temperature (e.g., 5 °C) in the dark.

-

Time Points: Store the stressed samples for a defined period (e.g., analyze at 2, 8, 24, and 48 hours).

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Determine the percentage of major degradation products formed.

-

Use PDA data to assess peak purity and to help characterize the UV spectra of any new peaks.

-

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

References

- 1. danabiosci.com [danabiosci.com]

- 2. 2987-49-7|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

The Strategic Role of 2-(Methylsulfonyl)aniline in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind with low affinity to biological targets. These initial hits are then optimized and grown into more potent, drug-like candidates. The 2-(Methylsulfonyl)aniline scaffold has garnered significant attention as a valuable fragment due to its unique physicochemical properties and versatile synthetic handles. Its ability to engage in key interactions within protein binding sites, particularly in kinases, makes it a privileged fragment in the development of targeted therapies. This technical guide provides an in-depth overview of this compound as a fragment, including its biological targets, quantitative data on its derivatives, detailed experimental protocols, and a visualization of the relevant signaling pathways.

The this compound Fragment: Physicochemical Properties and Rationale for Use

The this compound core possesses a distinct combination of features that make it an attractive starting point for drug discovery:

-

Hydrogen Bonding Capabilities: The primary amine and the sulfonyl group both act as hydrogen bond donors and acceptors, respectively. This allows the fragment to form crucial interactions with the hinge region of kinases and other key residues in target proteins.

-

Vectorial Growth: The aniline ring provides multiple positions for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket to enhance potency and selectivity.

-

Favorable Physicochemical Properties: The methylsulfonyl group improves aqueous solubility and metabolic stability, desirable properties for drug candidates.

-

Synthetic Tractability: The this compound core is readily synthesized and can be incorporated into a variety of heterocyclic scaffolds.

Key Biological Targets and Quantitative Data

Derivatives of the this compound fragment have shown significant inhibitory activity against several important protein kinases implicated in cancer and other diseases. The primary targets include Mer, c-Met, and VEGFR2. The following tables summarize the reported in vitro activity of various derivatives incorporating this key fragment.

| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Mer Kinase Inhibitors | ||||

| Compound 15f [1] | Mer | 37.5 ± 2.7 | A2780 | - |

| MDA-MB-231 | - | |||

| HCT116 | - | |||

| Compound 18c [2] | Mer | 18.5 ± 2.3 | HepG2 | - |

| MDA-MB-231 | - | |||

| HCT116 | - | |||

| Compound 27 [3] | Mer | 2 | - | - |

| c-Met Kinase Inhibitors | ||||

| Compound 18c [2] | c-Met | 33.6 ± 4.3 | HepG2 | - |

| MDA-MB-231 | - | |||

| HCT116 | - | |||

| MET kinase-IN-4[4] | MET | 1.9 | - | - |

| Flt-3 | 4 | - | - | |

| VEGFR-2 | 27 | - | - | |

| VEGFR-2 Kinase Inhibitors | ||||

| Compound 11 [5] | VEGFR-2 | 190 | A549 | 10.61 |

| HepG-2 | 9.52 | |||

| Caco-2 | 12.45 | |||

| MDA-MB-231 | 11.52 | |||

| Compound 88k [6] | VEGFR-2 | 310 | A549 | 5.85 |

| PC-3 | 10.42 | |||

| MDA-MB-231 | 7.91 | |||

| HepG2 | 6.33 | |||

| Compound 25m [6] | VEGFR-2 | 26 | MCF-7 | 0.66 |

| T47D | - |

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful evaluation of fragment-derived compounds. Below are representative methodologies for key assays cited in the development of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[7]

Materials:

-

Recombinant kinase (e.g., Mer, c-Met, VEGFR2)

-

ULight™-labeled peptide substrate

-

Europium (Eu)-labeled anti-phospho-specific antibody

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

384-well low-volume white plates

-

TR-FRET-enabled plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Assay Plate Setup: Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Dilute the recombinant kinase to the desired concentration in kinase assay buffer and add 5 µL to each well (except negative controls).

-

Reaction Initiation: Prepare a solution of the ULight™-labeled peptide substrate and ATP in kinase assay buffer. Add 10 µL of this solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Detection: Add 10 µL of the Eu-labeled anti-phospho-specific antibody in a stop/detection buffer (e.g., kinase buffer containing 20 mM EDTA) to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (in 100 µL of medium) and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Protein-Ligand X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment or inhibitor binds to its target protein.[10][11][12]

Workflow:

-

Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target protein kinase domain.

-

Crystallization:

-

Co-crystallization: Incubate the purified protein with a molar excess of the this compound derivative prior to setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.

-

Soaking: Grow apo-crystals of the target protein. Prepare a solution of the compound in a cryo-protectant solution compatible with the crystal conditions. Soak the apo-crystals in this solution for a defined period (minutes to hours) to allow the compound to diffuse into the crystal and bind to the protein.

-

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen to prevent radiation damage during data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam at a synchrotron source. Collect a complete diffraction dataset.

-

Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure of the protein-ligand complex using molecular replacement with a known structure of the protein as a search model. Refine the atomic coordinates against the experimental data and build the ligand into the observed electron density.

-

Structural Analysis: Analyze the final refined structure to understand the binding mode of the this compound derivative, including key hydrogen bonds, hydrophobic interactions, and the overall orientation in the binding site.

Signaling Pathways and Visualization

The this compound fragment has been successfully employed in the development of inhibitors targeting key kinases in major signaling pathways that drive cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell growth, motility, and invasion.[13][14][15] Dysregulation of the HGF/c-Met pathway is implicated in a wide range of human cancers.

Caption: Simplified c-Met signaling pathway.

VEGFR2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Inhibition of VEGFR2 signaling is a major strategy in cancer therapy to block tumor growth and metastasis.

Caption: Key pathways in VEGFR2 signaling.

Mer Tyrosine Kinase (MerTK) Signaling Pathway

MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[18][19] It is involved in processes such as efferocytosis (clearance of apoptotic cells) and immune regulation. Its overexpression in various cancers is associated with tumor progression and chemoresistance.

Caption: Overview of MerTK signaling pathways.

Conclusion

The this compound fragment represents a valuable starting point for the development of potent and selective kinase inhibitors. Its inherent physicochemical properties and synthetic accessibility make it an attractive scaffold for fragment-based drug discovery campaigns. The successful development of derivatives targeting c-Met, VEGFR2, and MerTK highlights the potential of this fragment in oncology and beyond. This technical guide provides a comprehensive resource for researchers aiming to leverage the this compound core in their drug discovery efforts, from initial screening and characterization to lead optimization and mechanistic studies. The provided data, protocols, and pathway visualizations serve as a foundation for the rational design of next-generation therapeutics based on this privileged fragment.

References

- 1. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are MerTK modulators and how do they work? [synapse.patsnap.com]

Reaction mechanisms involving 2-(Methylsulfonyl)aniline

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aniline featuring a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group positioned ortho to the amino group. This substitution pattern profoundly influences the molecule's chemical reactivity, rendering it a unique building block in medicinal chemistry and materials science. Unlike its electron-rich counterpart, 2-(methylsulfanyl)aniline, the strong inductive and resonance effects of the sulfonyl group deactivate the aromatic ring and reduce the nucleophilicity of the amino group. This guide provides a comprehensive technical overview of the synthesis and principal reaction mechanisms of this compound, including detailed experimental protocols, quantitative data where available, and logical workflows. The content is designed to equip researchers with the foundational knowledge required to effectively utilize this versatile compound in complex synthetic applications.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the oxidation of the corresponding sulfide, 2-(methylsulfanyl)aniline. The methylsulfanyl group is readily oxidized to the sulfoxide and subsequently to the sulfone using common oxidizing agents.

Synthetic Workflow

The synthesis is typically a two-step oxidation process, which allows for the isolation of the intermediate sulfoxide if desired.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-(Methylsulfanyl)aniline

This protocol details the two-stage oxidation to yield the target sulfone.[1]

Materials:

-

2-(Methylsulfanyl)aniline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(methylsulfanyl)aniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).

-

Oxidant Addition: Add 30% hydrogen peroxide (2.25 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80°C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material and sulfoxide intermediate are consumed.

-

Work-up: Cool the mixture to room temperature and pour it into cold water (approx. 40 mL per gram of starting aniline).

-

Neutralization: Carefully neutralize the solution with a saturated NaHCO₃ solution until effervescence ceases. The product will likely precipitate.

-

Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.[1][2]

Core Reaction Mechanisms

The reactivity of this compound is dominated by the electronic properties of its substituents.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| -NH₂ | C1 | +R > -I (Electron Donating) | Activates ring to electrophilic substitution (o,p-directing); Nucleophilic center. |

| -SO₂CH₃ | C2 | -R, -I (Strongly Electron Withdrawing) | Deactivates ring to electrophilic substitution (m-directing); Reduces basicity and nucleophilicity of the amino group. |

Data derived from established principles of physical organic chemistry.

The powerful deactivating effect of the ortho-sulfonyl group makes the amino group significantly less basic and nucleophilic compared to aniline or 2-methylaniline.[3] This has critical implications for its reaction mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds, including quinazolines, benzothiazines, and triazoles, utilizing 2-(methylsulfonyl)aniline as a key starting material. The methodologies presented are based on established synthetic strategies for analogous aniline derivatives. Due to the limited availability of direct literature precedents for this compound in these specific reactions, the following protocols are proposed as robust starting points for synthesis and optimization. The electron-withdrawing and sterically demanding nature of the methylsulfonyl group may influence reaction rates and yields, potentially requiring adjustments to the reaction conditions.

Synthesis of 8-(Methylsulfonyl)quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The following protocols describe plausible methods for the synthesis of 8-(methylsulfonyl)quinazoline derivatives from this compound.

Friedländer Annulation for 4-Aryl-8-(methylsulfonyl)quinazolines

This protocol describes the synthesis of 4-aryl-8-(methylsulfonyl)quinazolines via a modified Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group. In this proposed pathway, this compound is first acylated to form an ortho-aminoaryl ketone intermediate, which then undergoes cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-(methylsulfonyl)acetophenone

-

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(methylsulfonyl)acetophenone.

Step 2: Cyclization to 4-Aryl-8-(methylsulfonyl)quinazoline

-

In a round-bottom flask, combine 2-amino-3-(methylsulfonyl)acetophenone (1.0 eq), an appropriate aromatic aldehyde (1.1 eq), and a catalytic amount of a base (e.g., potassium hydroxide) in a high-boiling solvent like N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 120-150 °C for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify by column chromatography to obtain the desired 4-aryl-8-(methylsulfonyl)quinazoline.

Quantitative Data Summary:

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3-(methylsulfonyl)acetophenone | This compound | Acetyl chloride, AlCl₃ | Toluene | 60-80 | 2-4 | [Estimated] 60-75 |

| 4-Aryl-8-(methylsulfonyl)quinazoline | 2-Amino-3-(methylsulfonyl)acetophenone | Aromatic aldehyde, KOH | DMF | 120-150 | 6-12 | [Estimated] 50-70 |

*Yields are estimated based on similar transformations and may require optimization.

Reaction Workflow:

Caption: Synthesis of 4-Aryl-8-(methylsulfonyl)quinazolines.

Synthesis of 8-(Methylsulfonyl)-1,2-benzothiazines

1,2-Benzothiazine derivatives are of significant interest in medicinal chemistry. The following protocol outlines a potential route for the synthesis of 8-(methylsulfonyl)-1,2-benzothiazine 1,1-dioxides, which are structurally related to several known bioactive compounds.

Cyclocondensation Approach

This proposed synthesis involves the cyclocondensation of a sulfonamide derivative of this compound with an α-halo ketone.

Experimental Protocol:

Step 1: Sulfonamide Formation

-

Dissolve this compound (1.0 eq) in pyridine at 0 °C.

-

Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into cold dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the N-(2-(methylsulfonyl)phenyl)methanesulfonamide.

Step 2: N-Alkylation and Cyclization

-

To a solution of the sulfonamide from Step 1 (1.0 eq) in a polar aprotic solvent like DMF, add a base (e.g., potassium carbonate, 1.5 eq).

-

Add an α-halo ketone (e.g., 2-chloro-1-phenylethanone, 1.1 eq).

-

Heat the mixture to 80-100 °C for 8-16 hours.

-

Cool the reaction, add water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. The crude product may undergo spontaneous or base-catalyzed cyclization. If not, treat the intermediate with a stronger base (e.g., sodium ethoxide in ethanol) to induce cyclization.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary:

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-(2-(methylsulfonyl)phenyl)methanesulfonamide | This compound | Methanesulfonyl chloride | Pyridine | RT | 4-6 | [Estimated] 80-90 |

| 8-(Methylsulfonyl)-1,2-benzothiazine 1,1-dioxide derivative | N-(2-(methylsulfonyl)phenyl)methanesulfonamide | α-Halo ketone, K₂CO₃ | DMF | 80-100 | 8-16 | [Estimated] 40-60 |

*Yields are estimated and subject to optimization.

Signaling Pathway Diagram:

Caption: Synthesis of 8-(Methylsulfonyl)-1,2-benzothiazines.

Synthesis of 1,2,4-Triazoles from this compound

This protocol describes a potential pathway to synthesize a triazole ring fused to the benzene ring of this compound, specifically a[1][2][3]triazolo[4,3-a] derivative, starting from the corresponding hydrazine.

Synthesis via Hydrazine Intermediate

Experimental Protocol:

Step 1: Diazotization and Reduction to Hydrazine

-

Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After stirring for 30 minutes, add this diazonium salt solution to a cold solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

-

Stir the mixture for 2-3 hours at 0-5 °C.

-

Basify the solution with a concentrated sodium hydroxide solution and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 2-(methylsulfonyl)phenylhydrazine.

Step 2: Cyclization with an Orthoester

-

Reflux a mixture of 2-(methylsulfonyl)phenylhydrazine (1.0 eq) and a suitable orthoester (e.g., triethyl orthoformate, large excess) for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the excess orthoester under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the 8-(methylsulfonyl)-[1][2][3]triazolo[4,3-a]benzene.

Quantitative Data Summary:

| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-(Methylsulfonyl)phenylhydrazine | This compound | NaNO₂, SnCl₂ | aq. HCl | 0-5 | 2-3 | [Estimated] 50-70 |

| 8-(Methylsulfonyl)-[1][2][3]triazolo[4,3-a]benzene | 2-(Methylsulfonyl)phenylhydrazine | Triethyl orthoformate | Neat | Reflux | 4-8 | [Estimated] 60-80 |

*Yields are estimated and may require optimization.

Experimental Workflow Diagram:

Caption: Synthesis of a Triazole from this compound.

Disclaimer: These protocols are proposed based on established chemical principles and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols: 2-(Methylsulfonyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)aniline is a versatile building block in medicinal chemistry, valued for its utility as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the methylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the aniline ring, impacting factors such as acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold for the development of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.

The methylsulfonyl group is a common pharmacophore in many approved drugs, where it often serves to enhance solubility, improve metabolic stability, and participate in key binding interactions with biological targets.[1] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase and cyclooxygenase inhibitors. Detailed experimental protocols and relevant biological data for derivative compounds are also presented.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of heterocyclic compounds and other complex organic molecules with therapeutic potential.

Kinase Inhibitor Synthesis

Aniline derivatives are fundamental scaffolds for a vast number of kinase inhibitors, often acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase.[2] The 2-methylsulfonyl substituent can influence the binding affinity and selectivity of these inhibitors. Derivatives of substituted anilines have demonstrated significant potential as potent inhibitors of various kinases, including receptor tyrosine kinases like Mer and c-Met, which are frequently overexpressed in tumors.[2]

Anti-inflammatory Agents (COX-2 Inhibitors)

The 4-(methylsulfonyl)aniline scaffold is a well-established component of selective cyclooxygenase-2 (COX-2) inhibitors.[3] While the user's interest is in the 2-substituted isomer, the underlying principle of the methylsulfonyl group's contribution to COX-2 inhibition is relevant. The development of novel anti-inflammatory agents often involves the incorporation of the methylsulfonylaniline pharmacophore.[4]

Antimicrobial Agents

Derivatives of methylsulfonyl-containing aromatic compounds have been investigated for their antimicrobial properties. For instance, indole derivatives bearing a 4-methylsulfonylphenyl group have shown potent antibacterial activity against various strains, including MRSA and E. coli.[3]

Quantitative Data of Derivative Compounds

The following tables summarize the biological activity of various compounds synthesized from aniline derivatives, including those with methylsulfonyl or related functionalities. This data provides a reference for the potential potency of compounds that can be derived from this compound.

Table 1: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM)[5] |

|---|---|---|

| 14a | Mer | 8.1 |

| c-Met | 144.0 | |

| 14b | Mer | 9.6 |

| c-Met | >1000 | |

| 18c | Mer | 18.5 ± 2.3 |

| | c-Met | 33.6 ± 4.3 |

Table 2: In Vitro Antiproliferative Activity of Compound 18c

| Cell Line | IC50 (µM)[5] |

|---|---|

| HepG2 | 0.89 ± 0.05 |

| MDA-MB-231 | 1.25 ± 0.11 |

| HCT116 | 0.54 ± 0.03 |

Table 3: COX Inhibitory Activity of 2-(4-Methylsulfonylphenyl) Indole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 7a | >100 | 0.12 |

| 7g | >100 | 0.08 |

| 7i | >100 | 0.15 |

| Celecoxib | 15.2 | 0.05 |

Note: The data in Table 3 is for 4-(methylsulfonyl)phenyl derivatives, illustrating the potency of this pharmacophore in COX inhibition.[3]

Experimental Protocols

The following are generalized protocols for key chemical transformations involving aniline derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of N-Aryl Amides (Acylation)

This protocol describes the acylation of the primary amine of an aniline derivative.[6]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Triethylamine

-

Acetyl chloride

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Aryl Sulfonamides

This protocol outlines the reaction of an aniline with a sulfonyl chloride to form a sulfonamide.[6]

Materials:

-

This compound

-

Pyridine

-

Benzenesulfonyl chloride

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

-

Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: In Vitro Kinase Assay

This is a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase.[2]

Materials:

-

Synthesized inhibitor compound

-

Recombinant target kinase

-

Kinase-specific peptide substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized compound in DMSO.

-

In a microplate, add the kinase, peptide substrate, and assay buffer.

-

Add the diluted inhibitor compound or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using suitable software.[7]

Visualizations

Signaling Pathway Diagram